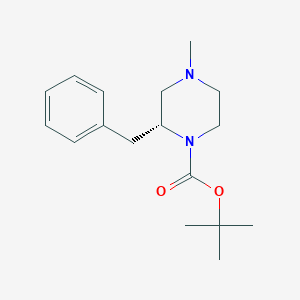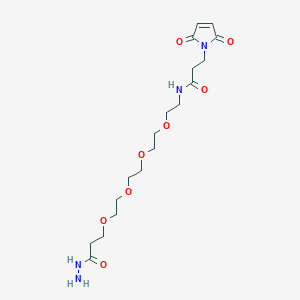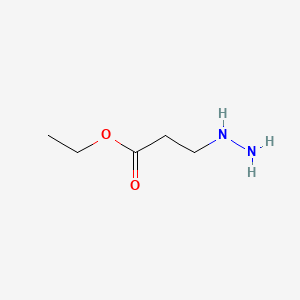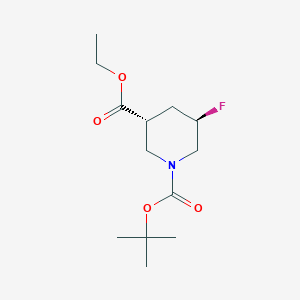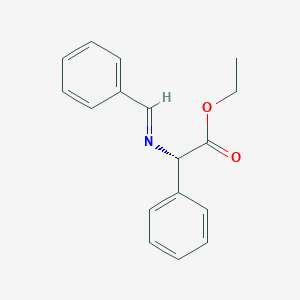![molecular formula C10H8FN3 B12839292 5-Fluoro-[3,4'-bipyridin]-2-amine](/img/structure/B12839292.png)
5-Fluoro-[3,4'-bipyridin]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-[3,4’-bipyridin]-2-amine is a heterocyclic organic compound that features a fluorine atom attached to a bipyridine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-[3,4’-bipyridin]-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The bipyridine structure is formed via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Stille coupling.
Industrial Production Methods: In an industrial setting, the production of 5-Fluoro-[3,4’-bipyridin]-2-amine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
Types of Reactions:
Oxidation: 5-Fluoro-[3,4’-bipyridin]-2-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced bipyridine derivatives.
Substitution: The fluorine atom in 5-Fluoro-[3,4’-bipyridin]-2-amine can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5-Fluoro-[3,4’-bipyridin]-2-amine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry, which can be used to create metal complexes with specific biological activities.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, 5-Fluoro-[3,4’-bipyridin]-2-amine is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism by which 5-Fluoro-[3,4’-bipyridin]-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
- 4-Fluoro-[3,4’-bipyridin]-2-amine
- 5-Chloro-[3,4’-bipyridin]-2-amine
- 5-Bromo-[3,4’-bipyridin]-2-amine
Comparison: Compared to its analogs, 5-Fluoro-[3,4’-bipyridin]-2-amine is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and ability to participate in hydrogen bonding, making it more effective in certain applications compared to its chloro and bromo counterparts.
Propiedades
Fórmula molecular |
C10H8FN3 |
|---|---|
Peso molecular |
189.19 g/mol |
Nombre IUPAC |
5-fluoro-3-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8FN3/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h1-6H,(H2,12,14) |
Clave InChI |
SBKVTXBWHYMNFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=C(N=CC(=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


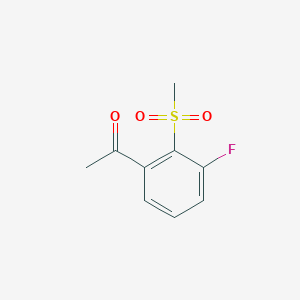
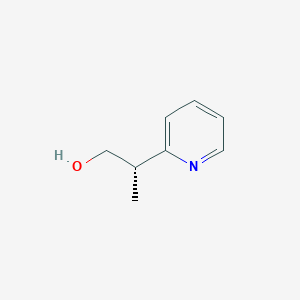
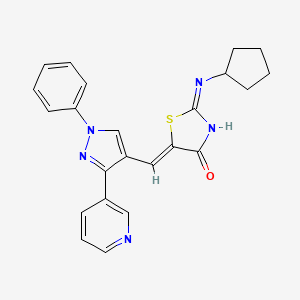

![(5-{3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzyl}-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid](/img/structure/B12839242.png)
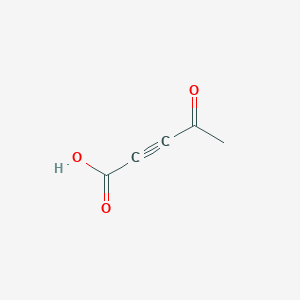

![6-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12839254.png)
